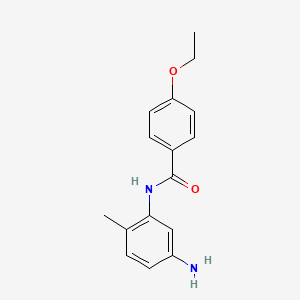

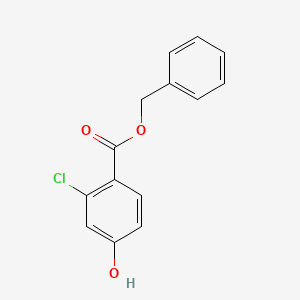

Benzyl 2-chloro-4-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-chloro-4-hydroxybenzoate is an ester of para-hydroxy benzoic acid . It has been added to various cosmetics and personal care products as a preservative .

Synthesis Analysis

The synthesis of Benzyl 2-chloro-4-hydroxybenzoate can be achieved through various methods. For instance, a simple and efficient procedure for the chlorination of para-hydroxybenzoate esters (parabens) with sulfuryl chloride has been described . Additionally, the Friedel–Crafts reaction, which involves the introduction of an alkyl group onto the benzene ring, is another method that can be used for the synthesis .Molecular Structure Analysis

The molecular formula of Benzyl 2-chloro-4-hydroxybenzoate is C14H12O3 . The molecular weight is 228.24 .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that occur at the benzylic position .Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 2-chloro-4-hydroxybenzoate, closely related to Benzyl 4-Hydroxybenzoate, is a compound that has been studied for its synthesis and chemical properties. A notable method for its synthesis involves the reaction of 4-hydroxybenzoate and benzyl chloride under microwave irradiation in the presence of a phase transfer catalyst in alcohol. This method yields a high efficiency, with a reported ester yield of 96.7% (Ding Man-hua, 2007). Another approach utilizes phase transfer catalysis, where benzyl chloride and p-hydroxybenzoic acid react, producing the product with a purity greater than 98% and a yield of more than 85% (W. Ming, 2001).

Environmental Presence and Effects

Parabens, including compounds structurally similar to Benzyl 2-chloro-4-hydroxybenzoate, are widely used as preservatives in various consumer products. Their environmental impact has been a subject of study, with research focusing on their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that generally eliminate them, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments, reflecting continuous environmental introduction (Camille Haman et al., 2015).

Biochemical and Cellular Studies

Research has also explored the biochemical processes involving similar compounds, such as the metabolism of 4-hydroxybenzoate derivatives by skin microsomes and cytosol, highlighting the role of carboxylesterases in hydrolyzing these compounds into 4-hydroxybenzoic acid. Such studies are crucial for understanding the dermal absorption, metabolism, and potential localized toxicity of parabens and related compounds (C. Jewell et al., 2007).

Optical and Material Applications

Benzyl 4-hydroxybenzoate has been investigated for its potential in optical applications. A study focused on growing single crystals using the vertical Bridgman technique, analyzing their thermal behavior, optical properties, and mechanical strength. Such research suggests applications in optoelectronics and materials science due to the promising optical behavior and mechanical properties of the crystals (S. Solanki et al., 2018).

Analytical Methodologies

The determination of parabens, related to Benzyl 2-chloro-4-hydroxybenzoate, in environmental samples and cosmetics has been advanced through various analytical techniques. Electromembrane extraction combined with high-performance liquid chromatography has been applied to detect parabens in water samples, showcasing the method's sensitivity and applicability for environmental monitoring and safety assessments (M. Villar-Navarro et al., 2016).

Safety And Hazards

The safety data sheet for Benzyl 4-hydroxybenzoate indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name |

benzyl 2-chloro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQPTEWFNZEMCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599535 |

Source

|

| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-chloro-4-hydroxybenzoate | |

CAS RN |

115168-73-5 |

Source

|

| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)